molecular formula C13H11FN2O2 B8287868 2-fluoro-N-(2-nitrobenzyl)aniline

2-fluoro-N-(2-nitrobenzyl)aniline

Cat. No.: B8287868
M. Wt: 246.24 g/mol
InChI Key: FIBQNEAFPJBSDG-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-nitrobenzyl)aniline (C₁₂H₉FN₂O₂; molecular weight: 232.214 g/mol) is an aromatic amine derivative featuring a fluorine atom at the 2-position of the aniline ring and a 2-nitrobenzyl group attached to the nitrogen atom (Fig. 1). The compound’s structure combines electron-withdrawing substituents (nitro and fluorine groups), which influence its electronic properties and reactivity. Its ChemSpider ID (229469) and CAS number (28898-02-4) confirm its identity .

For instance, studies on similar compounds, such as N-(2-nitrobenzyl)-N-phenylnitrous amide (M1), demonstrate rapid NO release under UV irradiation, highlighting the role of the nitrobenzyl group in photolysis-driven reactions .

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

2-fluoro-N-[(2-nitrophenyl)methyl]aniline

InChI

InChI=1S/C13H11FN2O2/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16(17)18/h1-8,15H,9H2

InChI Key

FIBQNEAFPJBSDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Nitro Group Orientation

  • 2-Fluoro-N-(4-nitrophenyl)aniline (2h): This isomer replaces the nitro group on the benzyl ring’s para position. However, steric hindrance in the ortho-nitro derivative (target compound) may accelerate bond cleavage .
  • 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline : A 2023 study compared these isomers, revealing that substituent positions significantly alter dipole moments, hydrogen-bonding capacity, and photostability. For example, 2-nitro-5-fluoroaniline exhibits stronger intermolecular interactions due to optimized hydrogen bonding .

Halogen-Substituted Derivatives

  • 2-Chloro-4-fluoro-N-(2-phenylethyl)aniline : Replacing fluorine with chlorine increases molecular weight (249.71 g/mol vs. 232.21 g/mol) and lipophilicity, which could enhance membrane permeability in drug design .

Photochemical Behavior

Photo-Cleavage Kinetics

  • Nitrobenzyl-Containing Models: NB(NO)A: A model compound with a nitrobenzyl group exhibits a photolysis rate constant of 0.024 min⁻¹ under UV light. The target compound’s ortho-nitrobenzyl group likely accelerates cleavage compared to para-substituted analogs . oNBN Monomer: A related structure releases NO with a rate constant of 0.1 min⁻¹, suggesting that electron-withdrawing groups (e.g., fluorine) may further enhance photolytic efficiency .

Comparison with Non-Fluorinated Analogs

  • N-Benzyl-N-phenylnitrous amide (M3): Lacking a nitrobenzyl group, M3 shows slower NO release (rate constant <0.1 min⁻¹) than M1, underscoring the critical role of the nitrobenzyl moiety in photolysis .

Melting Points and Stability

  • 2-Fluoro-N-(2-nitrophenyl)aniline (30) : Synthesized as orange crystals (mp 79–80°C), this analog shares the target’s nitroaniline backbone but lacks the benzyl spacer, reducing steric effects .
  • 4-Methoxy-N-(2-nitrobenzylidene)aniline : A Schiff base derivative (mp 82–83°C) highlights how electron-donating groups (e.g., methoxy) stabilize the crystalline lattice compared to electron-withdrawing fluorine .

Data Tables

Table 1: Key Properties of 2-Fluoro-N-(2-nitrobenzyl)aniline and Analogs

Compound Molecular Weight (g/mol) Nitro Position Photolysis Rate (min⁻¹) Melting Point (°C)
This compound 232.21 Ortho ~0.1 (estimated) Not reported
2-Fluoro-N-(4-nitrophenyl)aniline 232.21 Para <0.1 (estimated) 79–80
NB(NO)A 271.23 Ortho 0.024 Not reported
oNBN Monomer 297.25 Ortho 0.1 Not reported

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Impact on Photolysis
Ortho-Nitrobenzyl Electron-withdrawing Accelerates cleavage via steric strain
Para-Nitrobenzyl Electron-withdrawing Slower cleavage due to resonance
Fluorine (ortho) Electron-withdrawing Enhances photostability
Methoxy (para) Electron-donating Stabilizes intermediates

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